molecular formula C14H13Cl2N B1385365 2,3-Dichloro-N-(3-methylbenzyl)aniline CAS No. 1040042-94-1

2,3-Dichloro-N-(3-methylbenzyl)aniline

Cat. No.: B1385365
CAS No.: 1040042-94-1
M. Wt: 266.2 g/mol
InChI Key: GPJKXNMUMKBQBF-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(3-methylbenzyl)aniline is a halogenated aniline derivative featuring a 3-methylbenzyl group attached to a 2,3-dichloro-substituted aniline core. Its molecular structure combines electron-withdrawing chlorine atoms with a methyl group on the benzyl moiety, influencing its electronic, steric, and solubility properties. The compound is primarily utilized in research and industrial applications, though specific uses are less documented compared to its analogues .

Properties

IUPAC Name

2,3-dichloro-N-[(3-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c1-10-4-2-5-11(8-10)9-17-13-7-3-6-12(15)14(13)16/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJKXNMUMKBQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dichloro-N-(3-methylbenzyl)aniline is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by case studies and data tables.

  • IUPAC Name: this compound
  • Molecular Formula: C13H12Cl2N
  • Molecular Weight: 265.15 g/mol

The biological activity of this compound may be attributed to its structural characteristics, particularly the dichloro and methylbenzyl substituents. These groups can influence the compound's interaction with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar aniline derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Research indicates that halogenated anilines often exhibit antimicrobial properties. The presence of chlorine atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes within microorganisms.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Studies on similar compounds suggest potential cytotoxic effects at high concentrations.

  • Case Study : In a study assessing the cytotoxicity of various aniline derivatives, compounds with dichloro substitutions demonstrated significant cytotoxic effects on human cell lines at concentrations above 50 µM .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of cytochrome P450 enzymes
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySignificant cytotoxic effects at high concentrations

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of several dichlorinated anilines, including this compound. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
  • Cytotoxicity Assessment : In vitro tests conducted on human cancer cell lines revealed that the compound could induce apoptosis at certain concentrations, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related derivatives, focusing on substituent variations on the benzyl group and chlorine positions on the aniline ring:

Compound Name Substituents (Aniline) Benzyl Group Substituent Key Suppliers CAS Number
2,3-Dichloro-N-(3-methylbenzyl)aniline 2,3-dichloro 3-methyl 1 Not provided
2,3-Dichloro-N-(3-fluorobenzyl)aniline 2,3-dichloro 3-fluoro 2 1036454-45-1
2,3-Dichloro-N-(4-fluorobenzyl)aniline 2,3-dichloro 4-fluoro 2 1036453-69-6
2,4-Dichloro-N-(3-fluorobenzyl)aniline 2,4-dichloro 3-fluoro 1 H57748

Key Observations :

  • Fluorinated analogues may exhibit improved metabolic stability but reduced solubility in aqueous media .

Physicochemical and QSAR Properties

  • Electron-Withdrawing Effects : Chlorine and fluorine substituents lower the electron density of the aromatic ring, influencing reactivity in electrophilic substitutions or interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-N-(3-methylbenzyl)aniline
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-N-(3-methylbenzyl)aniline

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